Cas no 1891669-24-1 (3-4-(diethylamino)phenyl-1,2-oxazol-5-amine)

3-4-(diethylamino)phenyl-1,2-oxazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-4-(diethylamino)phenyl-1,2-oxazol-5-amine
- EN300-1765980
- 3-[4-(diethylamino)phenyl]-1,2-oxazol-5-amine
- 1891669-24-1
-
- Inchi: 1S/C13H17N3O/c1-3-16(4-2)11-7-5-10(6-8-11)12-9-13(14)17-15-12/h5-9H,3-4,14H2,1-2H3
- InChI Key: WLURBPLORLGABH-UHFFFAOYSA-N
- SMILES: O1C(=CC(C2C=CC(=CC=2)N(CC)CC)=N1)N
Computed Properties
- Exact Mass: 231.137162174g/mol
- Monoisotopic Mass: 231.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 55.3Ų
3-4-(diethylamino)phenyl-1,2-oxazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1765980-0.25g |
3-[4-(diethylamino)phenyl]-1,2-oxazol-5-amine |
1891669-24-1 | 0.25g |
$1012.0 | 2023-09-20 | ||
Enamine | EN300-1765980-0.05g |
3-[4-(diethylamino)phenyl]-1,2-oxazol-5-amine |
1891669-24-1 | 0.05g |
$924.0 | 2023-09-20 | ||
Enamine | EN300-1765980-1.0g |
3-[4-(diethylamino)phenyl]-1,2-oxazol-5-amine |
1891669-24-1 | 1g |
$1100.0 | 2023-05-26 | ||
Enamine | EN300-1765980-2.5g |
3-[4-(diethylamino)phenyl]-1,2-oxazol-5-amine |
1891669-24-1 | 2.5g |
$2155.0 | 2023-09-20 | ||
Enamine | EN300-1765980-0.5g |
3-[4-(diethylamino)phenyl]-1,2-oxazol-5-amine |
1891669-24-1 | 0.5g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1765980-1g |
3-[4-(diethylamino)phenyl]-1,2-oxazol-5-amine |
1891669-24-1 | 1g |
$1100.0 | 2023-09-20 | ||
Enamine | EN300-1765980-10g |
3-[4-(diethylamino)phenyl]-1,2-oxazol-5-amine |
1891669-24-1 | 10g |
$4729.0 | 2023-09-20 | ||
Enamine | EN300-1765980-10.0g |
3-[4-(diethylamino)phenyl]-1,2-oxazol-5-amine |
1891669-24-1 | 10g |
$4729.0 | 2023-05-26 | ||
Enamine | EN300-1765980-0.1g |
3-[4-(diethylamino)phenyl]-1,2-oxazol-5-amine |
1891669-24-1 | 0.1g |
$968.0 | 2023-09-20 | ||
Enamine | EN300-1765980-5.0g |
3-[4-(diethylamino)phenyl]-1,2-oxazol-5-amine |
1891669-24-1 | 5g |
$3189.0 | 2023-05-26 |
3-4-(diethylamino)phenyl-1,2-oxazol-5-amine Related Literature
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
Additional information on 3-4-(diethylamino)phenyl-1,2-oxazol-5-amine
Introduction to 3-4-(diethylamino)phenyl-1,2-oxazol-5-amine (CAS No. 1891669-24-1) and Its Emerging Applications in Chemical Biology
The compound 3-4-(diethylamino)phenyl-1,2-oxazol-5-amine, identified by the CAS number 1891669-24-1, represents a fascinating molecule of significant interest in the realm of chemical biology and pharmaceutical research. This heterocyclic amine derivative combines a phenyl ring substituted with diethylamino groups with an oxazole core, creating a structure that exhibits unique chemical and biological properties. The oxazole moiety, known for its stability and versatility in medicinal chemistry, serves as a scaffold for modulating biological pathways, while the diethylamino group enhances lipophilicity and potential bioavailability. Such structural features have positioned this compound as a promising candidate for further exploration in drug discovery and therapeutic development.
In recent years, the pharmaceutical industry has witnessed an increasing focus on small molecules that can interact with biological targets in novel ways. The 3-4-(diethylamino)phenyl-1,2-oxazol-5-amine structure aligns well with this trend, as it incorporates elements that have been successfully utilized in previous drug candidates. The phenyl ring, particularly when substituted with electron-donating groups like diethylamino, can enhance binding affinity to biological receptors. Meanwhile, the oxazole ring provides a rigid framework that can be fine-tuned to optimize interactions with proteins or enzymes. This combination has made the compound a subject of interest for researchers aiming to develop innovative therapeutic agents.
One of the most compelling aspects of 3-4-(diethylamino)phenyl-1,2-oxazol-5-amine is its potential application in modulating signaling pathways associated with neurological disorders. Oxazole derivatives have been extensively studied for their ability to interact with neurotransmitter receptors and ion channels. For instance, modifications of the oxazole core have been explored in the development of compounds targeting GABAergic and glutamatergic systems, which are implicated in conditions such as epilepsy, depression, and anxiety. The presence of the diethylamino group further enhances the compound's pharmacological profile by improving its ability to cross the blood-brain barrier, making it a viable candidate for central nervous system (CNS) therapies.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to design compounds like 3-4-(diethylamino)phenyl-1,2-oxazol-5-amine with greater confidence. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against certain kinases and transcription factors involved in cancer progression. The oxazole ring's ability to form hydrogen bonds and its structural rigidity make it an ideal candidate for binding to ATP pockets in kinases, potentially disrupting oncogenic signaling cascades. Additionally, the diethylamino substituent can engage in favorable hydrophobic interactions within these binding sites, further stabilizing the enzyme-inhibitor complex.
The synthesis of 3-4-(diethylamino)phenyl-1,2-oxazol-5-amine presents an interesting challenge due to the need to introduce both the oxazole ring and the diethylamino-substituted phenyl moiety efficiently. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. However, recent innovations in synthetic methodologies have streamlined these processes considerably. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the phenyl oxide linkage efficiently, while nucleophilic addition reactions have been optimized for introducing the diethylamino group onto the oxazole core. These advancements not only improve yield but also reduce environmental impact by minimizing waste generation.
The pharmacokinetic properties of 3-4-(diethylamino)phenyl-1,2-oxazol-5-amine are another critical area of investigation. Studies using computational models have predicted that this compound may exhibit moderate solubility in both aqueous and lipid environments, suggesting potential oral bioavailability. Additionally, preliminary metabolic stability assessments indicate that it may undergo biotransformation via cytochrome P450 enzymes, which is a common pathway for many pharmaceuticals. Understanding these properties early in drug development can help optimize dosing regimens and predict potential drug-drug interactions.
In conclusion,3-(4-Diethylaminophenyl)-1H-Oxazole (CAS No: 1891669–24–1) stands out as a structurally intriguing molecule with significant potential in chemical biology and medicine. Its unique combination of pharmacophoric elements makes it a valuable scaffold for developing novel therapeutic agents targeting neurological disorders and cancer. Advances in synthetic chemistry and computational biology continue to enhance our ability to explore its full pharmacological spectrum, paving the way for innovative treatments across multiple disease areas.
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